4'-Ethyl-3-fluorobiphenyl-4-boronic acid
Overview
Description
4’-Ethyl-3-fluorobiphenyl-4-boronic acid is an organoboron compound with the molecular formula C14H14BFO2 and a molecular weight of 244.073 g/mol . This compound is primarily used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethyl-3-fluorobiphenyl-4-boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of 4’-Ethyl-3-fluorobiphenyl using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .
Industrial Production Methods
Industrial production of 4’-Ethyl-3-fluorobiphenyl-4-boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4’-Ethyl-3-fluorobiphenyl-4-boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired product.
Major Products Formed
Suzuki–Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-Ethyl-3-fluorobiphenyl-4-boronic acid is widely used in scientific research, including:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of biologically active compounds and pharmaceuticals.
Medicine: As a building block in the synthesis of drug candidates.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for 4’-Ethyl-3-fluorobiphenyl-4-boronic acid in Suzuki–Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring the aryl group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4’-Ethyl-3-fluorobiphenyl-4-boronic acid is unique due to the presence of both an ethyl and a fluorine substituent on the biphenyl ring, which can influence its reactivity and the properties of the resulting products . This makes it a valuable reagent in the synthesis of complex organic molecules with specific electronic and steric properties .
Properties
IUPAC Name |
[4-(4-ethylphenyl)-2-fluorophenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO2/c1-2-10-3-5-11(6-4-10)12-7-8-13(15(17)18)14(16)9-12/h3-9,17-18H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSDNLHVCQYSOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CC)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695024 | |
Record name | (4'-Ethyl-3-fluoro[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900796-46-5 | |
Record name | B-(4′-Ethyl-3-fluoro[1,1′-biphenyl]-4-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900796-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4'-Ethyl-3-fluoro[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Ethyl-3-fluorbiphenyl-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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